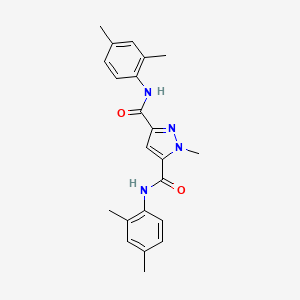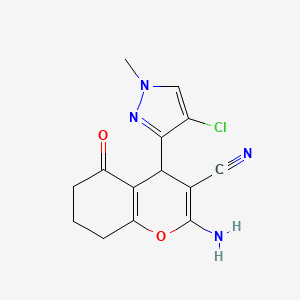
2-Amino-4-(4-chloro-1-methyl-1H-pyrazol-3-YL)-5-oxo-5,6,7,8-tetrahydro-4H-chromen-3-YL cyanide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-4-(4-chloro-1-methyl-1H-pyrazol-3-YL)-5-oxo-5,6,7,8-tetrahydro-4H-chromen-3-YL cyanide is a complex organic compound that features a unique combination of functional groups, including an amino group, a chloro-substituted pyrazole, a chromenone core, and a cyanide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(4-chloro-1-methyl-1H-pyrazol-3-YL)-5-oxo-5,6,7,8-tetrahydro-4H-chromen-3-YL cyanide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Chromenone Core: The chromenone core can be synthesized through a condensation reaction between a suitable phenol derivative and an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Introduction of the Pyrazole Moiety: The pyrazole ring can be introduced via a cyclization reaction involving a hydrazine derivative and a 1,3-dicarbonyl compound, followed by chlorination to introduce the chloro substituent.
Amino Group Addition: The amino group can be introduced through nucleophilic substitution reactions, often using amines or ammonia under controlled conditions.
Cyanide Group Addition: The cyanide group can be added via nucleophilic substitution using cyanide salts such as sodium cyanide or potassium cyanide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group or the chromenone core, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can target the carbonyl group in the chromenone core, using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the pyrazole ring can be substituted by nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, cyanide salts.
Major Products
Oxidation Products: Oxidized derivatives of the amino group or chromenone core.
Reduction Products: Reduced chromenone derivatives.
Substitution Products: Substituted pyrazole derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.
Biology
The compound’s potential biological activity, particularly due to the presence of the pyrazole and chromenone moieties, makes it a candidate for drug discovery and development. It may exhibit properties such as anti-inflammatory, antimicrobial, or anticancer activities.
Medicine
In medicinal chemistry, derivatives of this compound could be explored for therapeutic applications. The presence of multiple functional groups allows for the design of molecules with specific biological targets.
Industry
In the materials science industry, this compound could be used in the development of novel materials with specific properties, such as fluorescence or conductivity, due to its conjugated system.
Mechanism of Action
The mechanism by which 2-Amino-4-(4-chloro-1-methyl-1H-pyrazol-3-YL)-5-oxo-5,6,7,8-tetrahydro-4H-chromen-3-YL cyanide exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets could include kinases, proteases, or other proteins involved in signaling pathways. The cyanide group, in particular, could play a role in inhibiting certain enzymes by binding to their active sites.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-(4-chloro-1H-pyrazol-3-YL)-5-oxo-5,6,7,8-tetrahydro-4H-chromen-3-YL cyanide: Lacks the methyl group on the pyrazole ring.
2-Amino-4-(4-methyl-1H-pyrazol-3-YL)-5-oxo-5,6,7,8-tetrahydro-4H-chromen-3-YL cyanide: Lacks the chloro substituent on the pyrazole ring.
2-Amino-4-(4-chloro-1-methyl-1H-pyrazol-3-YL)-5-oxo-5,6,7,8-tetrahydro-4H-chromen-3-YL acetate: Has an acetate group instead of a cyanide group.
Uniqueness
The unique combination of functional groups in 2-Amino-4-(4-chloro-1-methyl-1H-pyrazol-3-YL)-5-oxo-5,6,7,8-tetrahydro-4H-chromen-3-YL cyanide provides it with distinct chemical and biological properties
Properties
Molecular Formula |
C14H13ClN4O2 |
|---|---|
Molecular Weight |
304.73 g/mol |
IUPAC Name |
2-amino-4-(4-chloro-1-methylpyrazol-3-yl)-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile |
InChI |
InChI=1S/C14H13ClN4O2/c1-19-6-8(15)13(18-19)11-7(5-16)14(17)21-10-4-2-3-9(20)12(10)11/h6,11H,2-4,17H2,1H3 |
InChI Key |
DEDXMDQKNDNIQL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=N1)C2C(=C(OC3=C2C(=O)CCC3)N)C#N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[1-(2-chloro-4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-cyclopropylthiourea](/img/structure/B10917445.png)
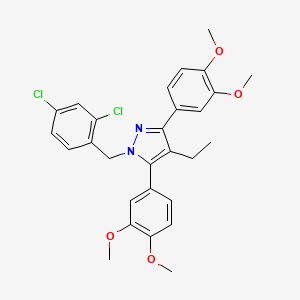
![N-(1,3-dimethyl-1H-pyrazol-5-yl)-6-(3-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10917456.png)
![5-cyclopropyl-7-(difluoromethyl)-N-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10917463.png)
![N-ethyl-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide](/img/structure/B10917470.png)
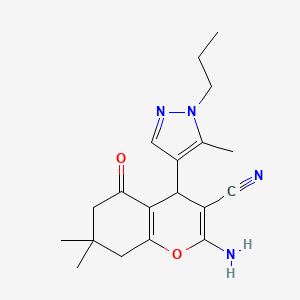
![ethyl 4-({(2E)-2-cyano-3-[5-(2-methyl-4-nitrophenyl)furan-2-yl]prop-2-enoyl}amino)benzoate](/img/structure/B10917490.png)
![2-[(1E)-3-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-2-cyano-3-oxoprop-1-en-1-yl]phenyl 4-methylbenzenesulfonate](/img/structure/B10917494.png)
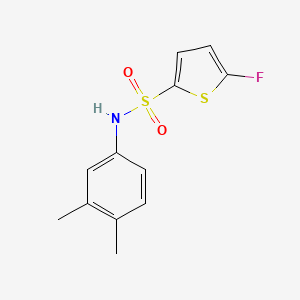
![N'-{3-nitro-4-methylbenzylidene}naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B10917513.png)
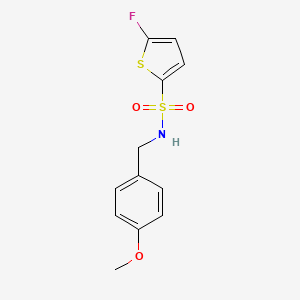
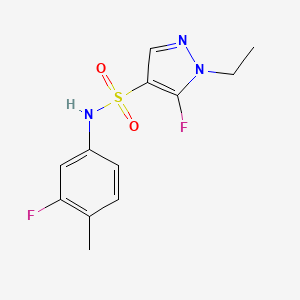
![ethyl 4-methyl-2-{2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-1,3-thiazole-5-carboxylate](/img/structure/B10917526.png)
